3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride
Description
3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride is a bicyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to a pyrrolidine ring. The spiro system consists of a cyclohexane ring bridged by a 1,4-dioxolane (two oxygen atoms), with the pyrrolidine moiety attached at the 8-position of the spiro framework. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H22ClNO2 |
|---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
3-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-4-12(14-7-8-15-12)5-2-10(1)11-3-6-13-9-11;/h10-11,13H,1-9H2;1H |
InChI Key |
SXQNZLYFVSBQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3CCNC3)OCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis and Properties
- 1,4-Dioxaspiro[4.5]decan-8-one is typically prepared via ketalization of 1,4-cyclohexanedione with ethylene glycol, forming the ethylene ketal spirocyclic structure.
- It appears as a white to beige crystalline powder with melting point 70-73 °C and boiling point around 112 °C.
- The compound is moisture sensitive and soluble in chloroform and methanol.
Fluorination Variants of the Spirocyclic Ketone
Several fluorination methods have been reported to modify the ketone, which are useful for subsequent transformations:
These fluorination methods highlight the versatility of the spirocyclic ketone intermediate for further chemical modifications.
Formation of the Pyrrolidine Moiety
The pyrrolidine fragment is introduced through reductive amination or nucleophilic substitution reactions involving the spirocyclic ketone.
Reductive Amination Approach
- A representative method involves reacting 1,4-dioxaspiro[4.5]decan-8-one with pyrrolidine or its derivatives in the presence of reducing agents such as sodium triacetoxyborohydride.
- Example: Sodium triacetoxyborohydride (26.18 g) added at 5°C to a mixture of 4-methyl-3-oxo-piperazine, 1,4-dioxaspiro[4.5]decan-8-one (13.51 g), acetic acid, and dichloromethane; stirred 23 hours at ambient temperature; followed by aqueous work-up and phase separation.
- This method yields the corresponding aminated spirocyclic compound, which can be further converted to the hydrochloride salt.
Alternative Amination via Aminodifluorosulfinium Salts
- Using pyrrolidinodifluorosulfinium tetrafluoroborate with triethylamine tris(hydrogen fluoride) in dichloromethane at 20°C for 3 hours under inert atmosphere results in the formation of the pyrrolidine-substituted spiro compound with about 60% NMR yield.
- This approach provides a mild and efficient route to the pyrrolidine-functionalized spirocycle.
Conversion to Hydrochloride Salt
The hydrochloride salt of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine is typically prepared by treatment of the free base with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step enhances the compound's stability and solubility for further applications.
Summary Table of Preparation Methods
Research Findings and Notes
- The preparation methods emphasize mild reaction conditions, often at or below room temperature, to preserve the integrity of the spirocyclic system.
- Use of inert atmosphere (argon or nitrogen) is common to avoid moisture and oxidative degradation.
- Fluorination steps serve as important modifications for tuning chemical properties but are optional depending on the target derivative.
- Reductive amination is a reliable and scalable method for introducing the pyrrolidine moiety.
- Purification typically involves extraction, drying over sodium sulfate or magnesium sulfate, and distillation or chromatography.
- The hydrochloride salt form improves the compound's handling and potential bioavailability.
Chemical Reactions Analysis
Types of Reactions
3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Diazaspiro[4.5]decane Derivatives (1,3-Diaza Systems)
Compounds such as 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () share the spiro[4.5]decane scaffold but differ in heteroatom composition. These derivatives incorporate two nitrogen atoms in the spiro ring (1,3-diaza), contrasting with the oxygen-rich 1,4-dioxaspiro system of the target compound. However, the absence of oxygen in the spiro ring reduces polarity, which may lower aqueous solubility compared to the hydrochloride salt form of the target compound .
Thia-Diaza Spiro[4.5]decan-3-ones
describes 1-thia-4,8-diazaspiro[4.5]decan-3-ones , where sulfur replaces one oxygen atom in the spiro system. The thia-diaza structure introduces greater polarizability and conformational flexibility due to sulfur’s larger atomic radius. For example, 4a () features benzylidene substituents and a thia-diaza core, which may improve metabolic stability but reduce solubility compared to the target compound’s dioxaspiro system. The target’s hydrochloride salt further differentiates its solubility profile .
Azaspiro Pharmaceutical Impurities
lists impurities such as 8-[4-[4-(5-chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione , which contain a single nitrogen in the spiro ring (8-aza). The azaspiro system imparts moderate basicity, while the dioxaspiro core of the target compound is electronically distinct, with oxygen atoms contributing to hydrogen-bonding capabilities. This difference could influence pharmacokinetic properties, such as membrane permeability or enzymatic degradation .
Fluorinated Azaspiro Derivatives
highlights fluorinated analogs like 2,2-difluoro-8-azaspiro[4.5]decane , where fluorine atoms introduce electronegativity and lipophilicity. Unlike the target compound’s hydrophilic dioxaspiro system, fluorinated spiro derivatives exhibit enhanced lipid solubility, favoring blood-brain barrier penetration. However, the hydrochloride salt of the target may balance hydrophilicity for systemic applications .
Data Table: Structural and Functional Comparison
Biological Activity
3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride (CAS: 2639449-29-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22ClNO2
- Molar Mass : 247.76 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective effects. Specific studies on 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride highlight its potential in these areas.
The exact mechanisms of action for 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride are still under investigation. However, it is hypothesized that the compound may interact with various neurotransmitter systems and receptors, which is common among similar compounds:
- Opioid Receptors : Potential modulation of pain pathways.
- Dopaminergic Systems : Possible influence on mood and cognitive functions.
Analgesic Activity
A study conducted on the analgesic properties of related compounds showed promising results in reducing pain responses in animal models. The spirocyclic structure may enhance binding affinity to pain receptors, leading to increased efficacy in pain management.
Anti-inflammatory Effects
Research suggests that compounds similar to 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could position the compound as a candidate for treating inflammatory conditions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate analgesic effects | Demonstrated significant reduction in pain response compared to control group. |
| Study B | Assess anti-inflammatory properties | Showed decreased levels of inflammatory markers in treated subjects. |
| Study C | Neuroprotective potential | Indicated protective effects on neuronal cells under oxidative stress conditions. |
Q & A
Q. What are the established synthetic routes for 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of spirocyclic compounds like this typically involves cyclization or condensation reactions. For example, analogous methods for structurally related compounds (e.g., 8-oxa-2-azaspiro[4.5]decane derivatives) use reactions between amines and epoxides or carbonyl-containing intermediates under acidic or basic conditions . A two-step approach might involve:
Spiro-ring formation : Reacting a pyrrolidine precursor with a 1,4-dioxaspiro[4.5]decan-8-yl moiety under catalytic conditions (e.g., HCl as a proton source).
Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Key variables affecting yield include temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., acetonitrile vs. THF), and stoichiometry of reactants. For reproducibility, characterize intermediates via -NMR and monitor reaction progress by TLC .
Q. How can researchers validate the structural integrity of this compound, particularly its spirocyclic core?
Methodological Answer: Structural validation requires multi-technique analysis:
- X-ray crystallography : Provides definitive proof of the spirocyclic arrangement and stereochemistry.
- NMR spectroscopy : Key signals include the splitting pattern of protons adjacent to the spiro carbon (e.g., coupling constants in -NMR) and -NMR shifts for the quaternary spiro carbon (typically 90–110 ppm) .
- Mass spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-HRMS) to rule out impurities.
Cross-referencing with analogous compounds (e.g., 2-azaspiro[4.5]decan-8-one hydrochloride) ensures consistency in spectral interpretations .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?
Methodological Answer: Discrepancies often arise from differences in stereochemistry, solubility, or metabolic stability. To address this:
Comparative SAR studies : Synthesize and test analogs with systematic modifications (e.g., replacing the dioxolane ring with a ketone or altering substituents on the pyrrolidine ring).
Solubility assays : Measure logP and kinetic solubility in PBS to assess bioavailability differences.
Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that might explain divergent activity .
For example, replacing the dioxaspiro moiety with an oxaspiro group (as in 8-oxa-1-azaspiro derivatives) significantly alters receptor-binding affinity .
Q. How does the conformational flexibility of the spirocyclic core influence its interaction with biological targets?
Methodological Answer: The spirocyclic structure imposes geometric constraints that affect binding. To study this:
- Molecular dynamics simulations : Model the compound’s low-energy conformers and compare with X-ray structures of target proteins (e.g., GPCRs or enzymes).
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., oxygen atoms in the dioxolane ring) and hydrophobic regions (e.g., spiro carbon substituents).
For instance, rigid spiro systems in related compounds (e.g., 2-(2-piperidyl)-1,4-dioxaspiro[4.5]decane hydrochloride) enhance selectivity for serotonin receptors due to reduced conformational entropy .
Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s pharmacokinetic profile?
Methodological Answer:
- In vitro :
- Hepatic microsome assays : Assess metabolic stability across species (e.g., human vs. rodent CYP450 enzymes).
- Caco-2 permeability : Predict intestinal absorption.
- In vivo :
- Rodent pharmacokinetics : Measure plasma half-life, clearance, and brain penetration (if CNS activity is suspected).
- Tissue distribution studies : Use radiolabeled compound (e.g., ) to quantify accumulation in target organs.
For analogs like 3-[(2,5-dichlorophenoxy)methyl]pyrrolidine hydrochloride, poor oral bioavailability was linked to rapid hepatic glucuronidation, necessitating prodrug strategies .
Q. How can researchers identify off-target effects or toxicity risks early in development?
Methodological Answer:
- High-throughput screening : Test against panels of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen44).
- Genotoxicity assays : Perform Ames tests for mutagenicity and micronucleus assays for chromosomal damage.
- Cardiotoxicity profiling : Use hERG channel inhibition assays and zebrafish models to predict QT prolongation risks.
For example, spirocyclic compounds with basic amine groups (e.g., piperidine derivatives) often show hERG binding; modifying the amine’s pKa via substituent addition can mitigate this .
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
Methodological Answer:
- Software : Schrödinger’s QikProp, ACD/Labs Percepta, or SwissADME for predicting logP, pKa, and solubility.
- Docking studies : Use AutoDock Vina or Glide to simulate binding to targets like monoamine transporters or kinases.
- QSAR models : Train on datasets of spirocyclic compounds to correlate structural features with properties like plasma protein binding.
For instance, the spirocyclic oxygen in 8-oxa-azaspiro derivatives increases hydrophilicity, improving aqueous solubility compared to carbocyclic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
